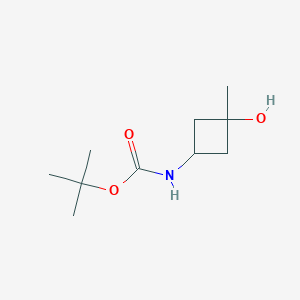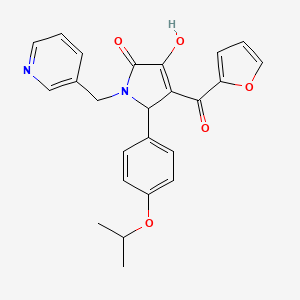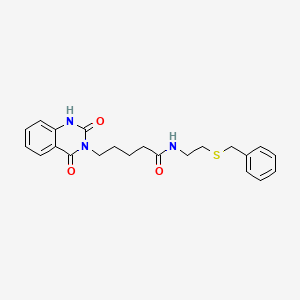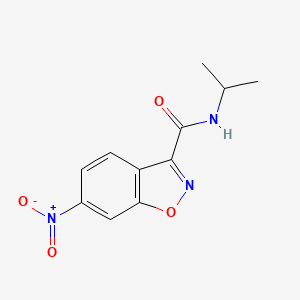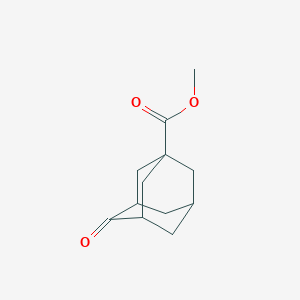
4-氧代金刚烷-1-甲酸甲酯
描述
Methyl 4-oxoadamantane-1-carboxylate (MOAC) is a synthetic organic compound with the molecular formula C12H16O3. It is a powder at room temperature .
Synthesis Analysis
The synthesis of Methyl 4-oxoadamantane-1-carboxylate involves several stages. In one method, the reaction was carried out with water and sodium hydroxide in tetrahydrofuran and methanol at 20℃ for 16 hours. This was followed by a reaction with hydrogen chloride in water for 0.5 hours . Another method involved the use of 30% fuming sulfuric acid solution heated at 60 C, to which 5-hydroxy-2-adamantanone dissolved in 99% formic acid was slowly added over 1 hour .Molecular Structure Analysis
The molecular weight of Methyl 4-oxoadamantane-1-carboxylate is 208.26 . The InChI code for this compound is available, but the exact structure analysis is not provided in the search results.Physical And Chemical Properties Analysis
Methyl 4-oxoadamantane-1-carboxylate is a powder at room temperature . The storage temperature is at room temperature .科学研究应用
含氮化合物合成
4-氧代金刚烷-1-甲酸甲酯已被用于合成各种含氮化合物。例如,Tankabekyan、Mokhov 和 Popov (2013) 开发了合成 1-N-杂芳基-4-氧代金刚烷的合成路线,这些化合物是治疗 II 型糖尿病和其他疾病的中间体。他们通过用 1-溴-4-氧代金刚烷烷基化饱和含氮杂环来实现这一目标 (Tankabekyan、Mokhov 和 Popov,2013)。
β-氨基酸衍生物的开发
4-氧代金刚烷-1-甲酸甲酯在环状和双环 β-氨基酸衍生物的开发中发挥作用。Tishkov、Reissig 和 Ioffe (2002) 证明了 6-乙氧基-5,6-二氢-4H-1,2-恶嗪-4-甲酸甲酯被烷基化和酰基化,从而生成 β-脯氨酸、尼哌酸和其他酸的衍生物。这展示了该化合物在合成复杂有机分子中的潜力 (Tishkov、Reissig 和 Ioffe,2002)。
环加成研究
该化合物还参与环加成研究。Sousa 等人。(2008) 探索了甲基乙二醛肟与环戊二烯的酸催化环加成反应,产生了各种加合物。这项研究提供了对环加成机理和开发新合成途径的潜力的见解 (Sousa 等人,2008)。
脂质过氧化研究
在脂质过氧化领域,Spickett (2013) 强调了 4-羟基-2-壬烯醛 (HNE) 的重要性,它是磷脂过氧化的产物。这项研究具有相关性,因为它深入研究了各种产物的形成,包括来自甲基端和链的羧酸盐或酯化端的产物,如 HNE (Spickett,2013)。
结构和光谱研究
此外,Viveka 等人。(2016) 从 1-苯基-1H-4-吡唑羧酸甲酯开始,对吡唑-4-羧酸衍生物进行了结构、光谱和理论研究。他们的工作突出了该化合物在分子结构详细研究中的应用 (Viveka 等人,2016)。
安全和危害
属性
IUPAC Name |
methyl 4-oxoadamantane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPFRYAOGHZOCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)C(=O)C(C3)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxoadamantane-1-carboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2565374.png)

![ethyl 2-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2565378.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2565381.png)
![methyl 4-{[5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2565382.png)
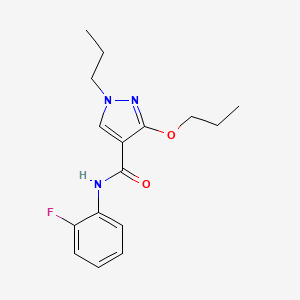
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2565386.png)
![8-fluoro-4-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2565387.png)
![2-(2-Chlorophenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]propanamide](/img/structure/B2565388.png)
